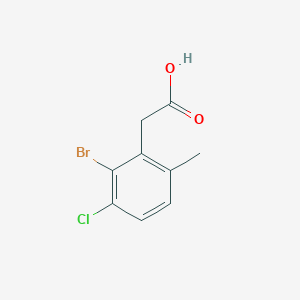![molecular formula C9H9ClF3N3 B13456911 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzodiazole ring imparts distinct characteristics that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzotrichloride with antimony fluoride to form the trifluoromethylated intermediate, which is then further reacted with appropriate amines under controlled conditions .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as trifluoromethyltrimethylsilane, enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Aplicaciones Científicas De Investigación
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It often interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Trifluoromethylated Benzodiazoles: Compounds like 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-ylmethanamine dihydrochloride share structural similarities and are used in similar applications.
Togni Reagent: Another trifluoromethylated compound used for electrophilic trifluoromethylation.
Uniqueness: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride stands out due to its specific substitution pattern and the presence of a methanamine group, which imparts unique reactivity and biological activity compared to other trifluoromethylated benzodiazoles .
Propiedades
Fórmula molecular |
C9H9ClF3N3 |
|---|---|
Peso molecular |
251.63 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)15-7-4-2-1-3-6(7)14-8(15)5-13;/h1-4H,5,13H2;1H |
Clave InChI |
ISOOOQQIMWWHKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


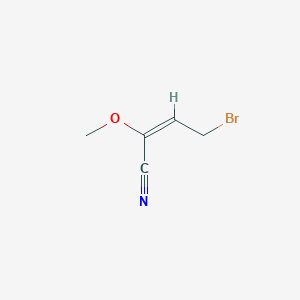
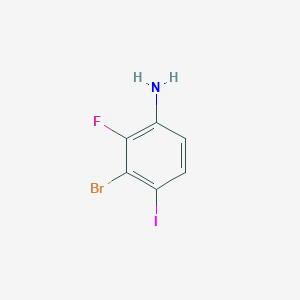
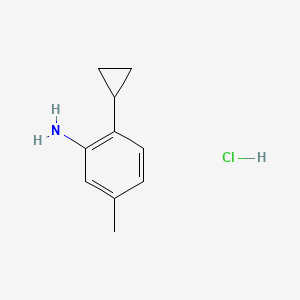
![tert-butyl 2H,4H,5H,6H,8H-pyrazolo[4,3-e][1,4]oxazepine-4-carboxylate](/img/structure/B13456841.png)
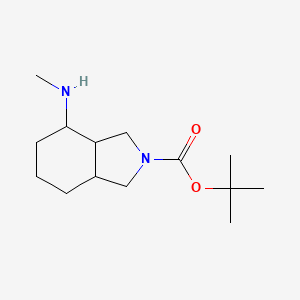
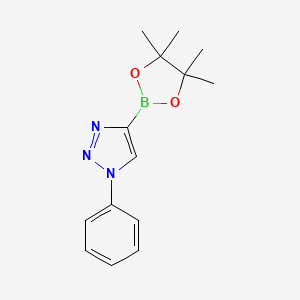
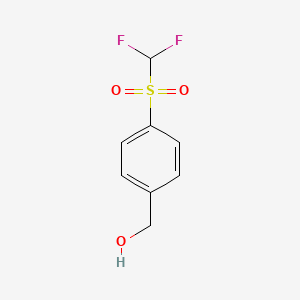
![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
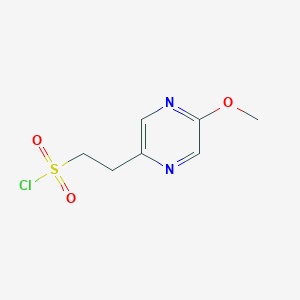


![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)
